molecular formula C22H18N2O2S B2837737 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,4-dimethylbenzamide CAS No. 946309-94-0

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,4-dimethylbenzamide

Cat. No.: B2837737
CAS No.: 946309-94-0
M. Wt: 374.46
InChI Key: NBXMTMFXZYMKMP-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,4-dimethylbenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds that contain both a benzene ring and a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,4-dimethylbenzamide typically involves the reaction of 2-aminobenzothiazole with 4-hydroxy-3-nitrobenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced to the corresponding amine, which is subsequently acylated with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives, including this compound, often involve scalable synthetic routes such as microwave irradiation and one-pot multicomponent reactions. These methods are designed to increase yield and reduce reaction times while maintaining the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,4-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophilic reagents like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, amine derivatives from reduction, and halogenated or nitrated benzothiazole derivatives from substitution reactions .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,4-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives. Its combination of a benzothiazole moiety with a hydroxyphenyl and dimethylbenzamide group enhances its potential as a multifunctional compound in various applications .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-13-7-9-16(14(2)11-13)21(26)23-15-8-10-17(19(25)12-15)22-24-18-5-3-4-6-20(18)27-22/h3-12,25H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXMTMFXZYMKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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